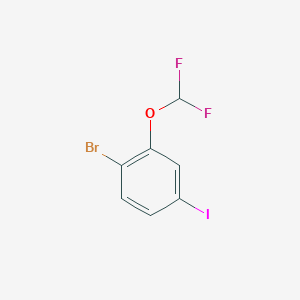
1-Bromo-2-(difluoromethoxy)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1-bromo-2-(difluoromethoxy)benzene undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure to achieve the desired product .
Industrial production methods may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in the synthesis of such halogenated aromatic compounds .
Análisis De Reacciones Químicas
1-Bromo-2-(difluoromethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids.
Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethoxy)-4-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes. Its halogenated structure allows for easy incorporation into larger biomolecules.
Medicine: Research into new drug candidates often involves the use of halogenated benzenes like this compound. It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(difluoromethoxy)-4-iodobenzene exerts its effects is primarily through its reactivity with other chemical species. The presence of halogen atoms and the difluoromethoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
1-Bromo-2-(difluoromethoxy)-4-iodobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-2-(difluoromethoxy)benzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-Bromo-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy, which can alter its reactivity and the types of reactions it undergoes.
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene:
The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethoxy groups, which confer distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C7H4BrF2IO |
|---|---|
Peso molecular |
348.91 g/mol |
Nombre IUPAC |
1-bromo-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4BrF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
Clave InChI |
XKDFZMGVAFHZNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















